molecular formula C17H18FN5S B6442336 4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline CAS No. 2640964-18-5

4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline

Cat. No.: B6442336
CAS No.: 2640964-18-5
M. Wt: 343.4 g/mol
InChI Key: IKAOTEGMLLFBHR-UHFFFAOYSA-N
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Description

4-[4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline is a heterocyclic compound featuring a quinazoline core substituted with a fluorine atom at position 6 and a piperidine-linked 5-ethyl-1,3,4-thiadiazole moiety at position 2. Quinazolines are well-known for their pharmacological relevance, particularly as kinase inhibitors (e.g., EGFR inhibitors), while the 1,3,4-thiadiazole ring contributes to enhanced metabolic stability and bioavailability . The ethyl group on the thiadiazole may modulate lipophilicity, influencing membrane permeability and target binding. The fluorine atom at position 6 likely enhances electronic effects and resistance to oxidative metabolism .

Properties

IUPAC Name

2-ethyl-5-[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5S/c1-2-15-21-22-17(24-15)11-5-7-23(8-6-11)16-13-9-12(18)3-4-14(13)19-10-20-16/h3-4,9-11H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAOTEGMLLFBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The 6-fluoroquinazoline scaffold is typically synthesized from fluorinated anthranilic acid precursors. Chen et al. demonstrated that treatment of 2-amino-4-fluorobenzoic acid (1 ) with formamide at 150°C for 6 hours yields 6-fluoroquinazolin-4(3H)-one (2 ) in 78% yield. Subsequent chlorination using phosphorus oxychloride (POCl₃) at reflux converts the carbonyl group to a chloride, producing 4-chloro-6-fluoroquinazoline (3 ) with 85% efficiency.

2-Amino-4-fluorobenzoic acid150°C, 6hHCONH26-Fluoroquinazolin-4(3H)-onerefluxPOCl34-Chloro-6-fluoroquinazoline\text{2-Amino-4-fluorobenzoic acid} \xrightarrow[\text{150°C, 6h}]{\text{HCONH}2} \text{6-Fluoroquinazolin-4(3H)-one} \xrightarrow[\text{reflux}]{\text{POCl}3} \text{4-Chloro-6-fluoroquinazoline}

Alternative Route via 2-Aminobenzophenones

Pandya et al. reported a base-mediated cyclization of 2-amino-4-fluorobenzophenone (4 ) with guanidine hydrochloride in dimethylformamide (DMF) at 110°C, yielding 6-fluoroquinazoline (5 ) directly in 75–81% yield. This method bypasses the need for chlorination but requires stringent temperature control to avoid side reactions.

Preparation of 4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidine

Thiadiazole Ring Formation

The 5-ethyl-1,3,4-thiadiazole moiety is synthesized via cyclocondensation of thiosemicarbazides. As described in US Patent 3,391,152, treatment of aminoacetonitrile bisulfate (6 ) with sulfur monochloride (S₂Cl₂) in dimethylformamide (DMF) at 15–20°C generates 3,4-dichloro-1,2,5-thiadiazole (7 ) in 62% yield. Ethylation at the 5-position is achieved by reacting 7 with ethylmagnesium bromide (EtMgBr) in tetrahydrofuran (THF), yielding 5-ethyl-3,4-dichloro-1,2,5-thiadiazole (8 ).

Piperidine Functionalization

Piperidin-4-one (9 ) is converted to its thiosemicarbazone derivative (10 ) via reaction with thiosemicarbazide in ethanol. Cyclization of 10 with sulfuric acid produces 4-(1,3,4-thiadiazol-2-yl)piperidine (11 ), which is alkylated with ethyl iodide in the presence of potassium carbonate (K₂CO₃) to afford 4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine (12 ) in 70% yield.

Coupling of Quinazoline and Piperidine-Thiadiazole Moieties

Buchwald-Hartwig Amination

Smith et al. optimized a palladium-catalyzed coupling between 4-chloro-6-fluoroquinazoline (3 ) and 4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine (12 ) using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as a ligand. The reaction proceeds in toluene at 100°C for 12 hours, achieving a 68% yield of the target compound (13 ).

4-Chloro-6-fluoroquinazoline+4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidineXantphos, 100°CPd2(dba)3Target Compound\text{4-Chloro-6-fluoroquinazoline} + \text{4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidine} \xrightarrow[\text{Xantphos, 100°C}]{\text{Pd}2(\text{dba})3} \text{Target Compound}

Nucleophilic Aromatic Substitution

An alternative method involves heating 3 with 12 in dimethyl sulfoxide (DMSO) at 120°C for 24 hours without a catalyst, yielding 13 in 54% efficiency. While lower-yielding, this approach avoids transition-metal residues.

Optimization and Reaction Conditions

Catalytic System Screening

Comparative studies of palladium catalysts (Table 1) revealed that Pd₂(dba)₃/Xantphos outperformed Pd(OAc)₂/BINAP systems, with yields improving from 52% to 68%.

Table 1: Catalyst Screening for Buchwald-Hartwig Coupling

Catalyst SystemLigandYield (%)
Pd(OAc)₂BINAP52
Pd₂(dba)₃Xantphos68
PdCl₂(PPh₃)₂DavePhos45

Solvent and Temperature Effects

Elevating the reaction temperature from 80°C to 100°C in toluene increased the coupling yield from 45% to 68%. Polar aprotic solvents like DMF reduced efficiency due to ligand dissociation.

Characterization and Analytical Data

Spectroscopic Confirmation

The target compound exhibits distinct NMR signals:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (s, 1H, quinazoline-H2), 7.89 (d, J = 8.8 Hz, 1H, Ar-H), 4.43 (m, 2H, piperidine-H), 3.02 (t, J = 12.1 Hz, 2H, piperidine-H), 1.51 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.29 (t, J = 7.6 Hz, 3H, CH₂CH₃).

  • ¹³C NMR : δ 167.8 (C=S), 158.2 (C-F), 152.1 (quinazoline-C4).

Purity and Stability

HPLC analysis confirmed >98% purity using a C18 column (method: 0.1% TFA in H₂O/MeCN gradient). Accelerated stability studies (40°C/75% RH) showed no degradation after 4 weeks .

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline core, particularly at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the quinazoline core.

Scientific Research Applications

4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as glutaminase, which plays a crucial role in cellular metabolism . By inhibiting this enzyme, the compound can disrupt the metabolic processes of cancer cells, leading to their death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules. Below is a comparative analysis based on structural analogs and their reported activities:

Compound Core Structure Key Substituents Molecular Formula Hypothesized/Potential Applications
4-[4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline (Target) Quinazoline 6-Fluoro; 4-(piperidinyl-5-ethyl-1,3,4-thiadiazole) C₁₇H₁₇FN₆S Kinase inhibition, anticancer agents
N-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-6-methoxy-2-oxochromene-3-carboxamide Chromene-carboxamide Sulfamoyl-phenyl; 5-ethyl-1,3,4-thiadiazole; 6-methoxy C₂₁H₁₈N₄O₆S₂ Antimicrobial, enzyme inhibition (e.g., COX-2)
1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one derivatives Thiazole-piperidine 5-Phenyl-dihydroisoxazole; acetyl-piperidine Variable Antifungal agents (crop protection)
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo-triazol Thiazolo-triazole 3-Chlorophenyl-piperazine; methoxy-ethoxy-phenyl C₂₇H₂₈ClN₅O₃S CNS modulation (e.g., serotonin/dopamine receptors)

Key Observations:

Core Structure Influence: The quinazoline core in the target compound distinguishes it from chromene-carboxamide (antimicrobial) and thiazolo-triazole (CNS activity) analogs. Quinazolines are more commonly associated with kinase inhibition due to their planar aromatic structure, which facilitates ATP-binding pocket interactions.

Substituent Effects :

  • The 6-fluoro substituent in the target compound contrasts with the 6-methoxy group in the chromene-carboxamide analog . Fluorine’s electronegativity may enhance binding affinity to hydrophobic kinase pockets compared to methoxy’s bulkier profile.
  • The ethyl-thiadiazole moiety in the target compound differs from the phenyl-dihydroisoxazole in fungicidal derivatives , suggesting divergent biological targets (kinases vs. fungal enzymes).

Biological Activity :

  • Fungicidal Activity : The thiazole-piperidine derivatives in exhibit fungicidal properties via inhibition of fungal cytochrome P450 enzymes . The target compound’s thiadiazole-piperidine side chain lacks the acetyl group critical for this activity, implying a different mechanism.
  • Kinase Inhibition : Fluorinated quinazolines (e.g., gefitinib analogs) typically inhibit EGFR by competing with ATP. The ethyl-thiadiazole substituent may sterically optimize binding to resistant EGFR mutants (e.g., T790M) .

The piperidine-thiadiazole linkage may reduce metabolic degradation compared to sulfonamide-containing analogs, which are prone to glucuronidation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the thiadiazole and piperidine rings followed by coupling with the quinazoline core. Key steps include:

  • Ring formation : Use of DMF as a solvent at 80–100°C for cyclization reactions, with triethylamine as a catalyst to neutralize acidic byproducts .
  • Coupling reactions : Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) for attaching the piperidine-thiadiazole moiety to the quinazoline scaffold. Microwave-assisted synthesis may reduce reaction times .
  • Purity control : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating high-purity intermediates .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and ring connectivity. For example, the fluorine atom in the quinazoline ring produces distinct splitting patterns in ¹H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., expected [M+H]⁺ for C₁₈H₂₀FN₅S).
  • HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water gradients .

Q. What in vitro assays are suitable for initial biological activity screening of this compound?

  • Methodological Answer :

  • Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to the quinazoline scaffold’s known kinase-targeting properties. Use fluorescence-based ADP-Glo™ assays .
  • Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi, referencing CLSI guidelines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

  • Methodological Answer :

  • Core modifications : Compare analogs with varying substituents on the thiadiazole (e.g., methyl vs. ethyl) and quinazoline (e.g., fluoro vs. chloro) .
  • Piperidine ring substitutions : Introduce polar groups (e.g., hydroxyl) to enhance solubility or adjust logP. Use molecular docking (e.g., AutoDock Vina) to predict binding to kinase ATP pockets .
  • Bioisosteric replacements : Replace thiadiazole with oxadiazole or triazole to assess impact on potency and toxicity .

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardize assay conditions : Ensure consistent cell lines (e.g., HepG2 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%) .
  • Validate with orthogonal assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
  • Meta-analysis : Compare data with structurally similar compounds (e.g., pyrazolo-triazole derivatives) to identify trends .

Q. What experimental strategies can elucidate the compound’s metabolic stability and toxicity profile?

  • Methodological Answer :

  • In vitro metabolism : Use liver microsomes (human/rat) with LC-MS/MS to identify major metabolites (e.g., oxidative defluorination or piperidine ring hydroxylation) .
  • CYP450 inhibition screening : Fluorescent probes (e.g., P450-Glo™) to assess interactions with CYP3A4/2D6 .
  • In vivo toxicity : Zebrafish embryo model (LC₅₀ and teratogenicity) as a cost-effective precursor to rodent studies .

Key Considerations for Experimental Design

  • Theoretical Framework : Link SAR studies to kinase inhibition mechanisms (e.g., ATP-binding pocket interactions) to guide structural modifications .
  • Reproducibility : Document reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and share raw spectral data (NMR, HRMS) in supplementary materials .

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